
Ercalcitriol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ercalcitriol is synthesized through a series of hydroxylation reactions. The initial step involves the conversion of ergocalciferol (vitamin D2) to ercalcidiol (25-hydroxyergocalciferol) in the liver. This is followed by further hydroxylation in the kidney to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial or enzymatic processes to achieve the necessary hydroxylation steps. These methods are preferred due to their efficiency and selectivity in producing the desired hydroxylated metabolites .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ercalcitriol unterliegt verschiedenen chemischen Reaktionen, darunter Hydroxylierung, Oxidation und Reduktion. Die Hydroxylierungsreaktionen sind besonders bedeutsam, da sie die Vorläufermoleküle in die aktive Form von Vitamin D2 umwandeln .
Häufige Reagenzien und Bedingungen: Die Hydroxylierungsreaktionen beinhalten oft den Einsatz von Enzymen wie 25-Hydroxylase und 1α-Hydroxylase. Diese Reaktionen finden typischerweise unter physiologischen Bedingungen in der Leber und den Nieren statt .
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, die aktive Form von Vitamin D2. Andere Nebenmetabolite können während des Prozesses ebenfalls gebildet werden .
Wissenschaftliche Forschungsanwendungen
Ercalcitriol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an den Vitamin-D-Rezeptor (VDR), einen nuklearen Rezeptor, der in verschiedenen Geweben vorkommt, darunter die Nieren, der Darm und die Knochen. Nach der Bindung interagiert der this compound-VDR-Komplex mit dem Retinoid-X-Rezeptor (RXR), um ein Heterodimer zu bilden. Dieser Komplex bindet dann an Vitamin-D-Response-Elemente (VDREs) in den Promotorregionen von Zielgenen, was zur Regulation der Genexpression führt .
Die primäre physiologische Wirkung von this compound besteht darin, den Serumcalciumspiegel zu erhöhen, indem die Absorption von Calcium aus dem Darm, die Rückresorption in den Nieren und die Mobilisierung aus den Knochen gefördert werden .
Wirkmechanismus
Ercalcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor present in various tissues, including the kidneys, intestines, and bones. Upon binding, the this compound-VDR complex interacts with retinoid X receptor (RXR) to form a heterodimer. This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the regulation of gene transcription .
The primary physiological effect of this compound is to increase serum calcium levels by promoting the absorption of calcium from the intestines, reabsorption in the kidneys, and mobilization from bones .
Vergleich Mit ähnlichen Verbindungen
Ercalcitriol ähnelt anderen aktiven Formen von Vitamin D, wie Calcitriol (1α,25-Dihydroxycholecalciferol) und Alfacalcidol (1α-Hydroxycholecalciferol). Es gibt jedoch wichtige Unterschiede:
Die Einzigartigkeit von this compound liegt in seiner Herkunft aus Vitamin D2 und seinen spezifischen Anwendungen in Forschung und Industrie .
Biologische Aktivität
Ercalcitriol, also known as 1α,25-dihydroxyvitamin D2, is a biologically active form of vitamin D2. It plays a significant role in various physiological processes, particularly in calcium and phosphate homeostasis, immune modulation, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical implications, and relevant research findings.
This compound exerts its biological effects primarily through binding to the vitamin D receptor (VDR), which is a member of the nuclear receptor superfamily. Upon binding, the VDR forms a heterodimer with retinoid X receptors (RXR) and translocates to the nucleus, where it regulates gene expression by binding to vitamin D response elements (VDREs) in target genes .
Genomic Actions
- Calcium Homeostasis : this compound enhances intestinal absorption of calcium and phosphate, thus playing a critical role in maintaining serum calcium levels. This is achieved by upregulating the expression of calcium transport proteins in the intestine and kidneys .
- Bone Health : It promotes osteoblast differentiation and inhibits osteoclast formation, contributing to bone mineralization and health .
Non-Genomic Actions
This compound also initiates rapid cellular responses independent of gene transcription. These include:
- Activation of protein kinases (e.g., protein kinase C)
- Modulation of ion channel activity
- Influence on cytoplasmic signaling pathways such as cGMP and phosphoinositol metabolism .
Clinical Applications
This compound has been investigated for its potential therapeutic benefits in various clinical conditions:
1. Osteoporosis
This compound is used in the management of osteoporosis, particularly in patients with renal impairment. Its ability to enhance calcium absorption helps mitigate bone loss associated with this condition.
2. Autoimmune Diseases
Research indicates that this compound may modulate immune responses in autoimmune diseases such as rheumatoid arthritis (RA) and multiple sclerosis (MS). It has been shown to shift T-cell differentiation from pro-inflammatory Th1/Th17 profiles to anti-inflammatory Th2/T regulatory profiles .
3. COVID-19
A pilot study explored the effects of calcitriol (closely related to this compound) on hospitalized COVID-19 patients. Results indicated significant improvements in oxygenation levels among those treated with calcitriol compared to controls . This suggests that vitamin D analogs may have a role in managing respiratory complications associated with COVID-19.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Case Studies
A selection of case studies highlights the therapeutic potential of this compound:
- Case Study on Osteoporosis : A patient with chronic kidney disease showed significant improvement in bone density after treatment with this compound over six months.
- Autoimmune Disease Management : Patients with RA receiving this compound exhibited reduced disease activity scores and lower levels of inflammatory markers.
- COVID-19 Treatment : In a cohort study involving 50 patients treated with calcitriol, there were no adverse effects such as hypercalcemia or hyperphosphatemia noted, suggesting a favorable safety profile for short-term use during acute illness .
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLHBRQAEXKACO-XJRQOBMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429509 | |
Record name | Ercalcitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ercalcitriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60133-18-8 | |
Record name | 1α,25-Dihydroxyvitamin D2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60133-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ercalcitriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060133188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ercalcitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7α-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,25-DIHYDROXYCALCIFEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RWP08OQ36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ercalcitriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.